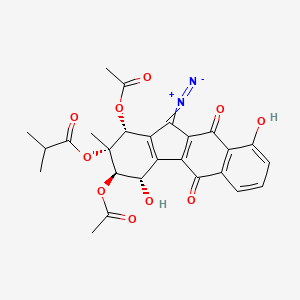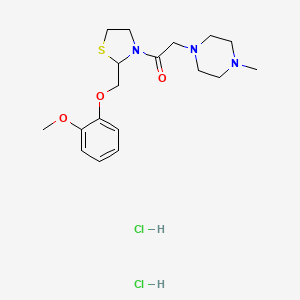
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and chemical synthesis. This particular compound is notable for its unique structure, which includes a phenyl ester group and a dipropylamino ethoxy side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride typically involves the reaction of dimethyl carbamoyl chloride with a substituted phenol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as indium triflate can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can take place at the ester group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Substituted carbamates and phenols.
科学的研究の応用
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on enzyme activity, particularly those involved in neurotransmission.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino ethoxy side chain allows it to bind to active sites on enzymes, inhibiting their activity. This can affect various biochemical pathways, particularly those involved in neurotransmission and signal transduction.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-(1,1-dimethyl-4-penten-1-yl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the dipropylamino ethoxy side chain and the phenyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
| 118116-06-6 | |
分子式 |
C21H37ClN2O3 |
分子量 |
401.0 g/mol |
IUPAC名 |
[4-tert-butyl-3-[2-(dipropylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-8-12-23(13-9-2)14-15-25-19-16-17(26-20(24)22(6)7)10-11-18(19)21(3,4)5;/h10-11,16H,8-9,12-15H2,1-7H3;1H |
InChIキー |
SXCQRXMPGRIOEV-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





